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Introduction

5-Amino-6-nitroquinoline is a heterocyclic aromatic compound with the chemical formula
CoH7Ns02.[1] As a derivative of quinoline, a privileged scaffold in medicinal chemistry, this
molecule holds potential for exploration in drug discovery and materials science. The presence
of both an electron-donating amino group and an electron-withdrawing nitro group on the
quinoline core suggests interesting electronic and chemical properties. This guide provides a
comprehensive overview of the known theoretical and experimental properties of 5-Amino-6-
nitroquinoline. Due to a notable scarcity of dedicated research on this specific isomer, this
document also presents a comparative analysis with closely related and more extensively
studied amino-nitroquinoline derivatives to infer its potential characteristics.

Core Properties of 5-Amino-6-nitroquinoline

While detailed experimental and theoretical studies on 5-Amino-6-nitroquinoline are limited,
fundamental physicochemical data has been established.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b123580?utm_src=pdf-interest
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=35975-00-9
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CoH7N30:2 NIST[1]
Molecular Weight 189.17 g/mol NIST[1]
CAS Number 35975-00-9 NIST[1]
Appearance Powder Sigma-Aldrich
Melting Point 272-273 °C (decomposes) Sigma-Aldrich
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Synthesis and Reactivity
General Synthetic Approaches

The synthesis of 5-Amino-6-nitroquinoline is not explicitly detailed in the reviewed literature.
However, general methods for the synthesis of amino-nitroquinolines provide a probable
synthetic pathway. This typically involves a multi-step process:

o Synthesis of the Quinoline Core: The Skraup-Doebner-von Miller reaction is a classical
method for synthesizing the quinoline ring system from anilines and a,3-unsaturated
carbonyl compounds.[2]

 Nitration: The introduction of a nitro group onto the quinoline ring is typically achieved
through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

o Reduction of a Nitro Group: The amino group is commonly introduced by the reduction of a
corresponding nitro-substituted precursor. A common reagent for this transformation is
stannous chloride (SnClz2) in the presence of hydrochloric acid, which selectively reduces
one nitro group while leaving others intact, if present.[3][4]
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A plausible synthetic workflow for 5-Amino-6-nitroquinoline is illustrated below.
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A generalized synthetic pathway for 5-Amino-6-nitroquinoline.

Reactivity

The electrochemical reduction of 5-amino-6-nitroquinoline has been investigated using
various voltammetric techniques at a carbon paste electrode, indicating its potential for
electrochemical applications or as a precursor in reductive cyclization reactions.

Spectroscopic Properties
Infrared (IR) and Mass Spectrometry (MS)

Experimental IR and electron ionization mass spectra for 5-Amino-6-nitroquinoline are
available through the NIST WebBook.[1] These data are crucial for the identification and

structural confirmation of the compound.

e IR Spectrum: The IR spectrum would be expected to show characteristic peaks for the amino
(N-H stretching), nitro (asymmetric and symmetric N-O stretching), and aromatic (C-H and
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C=C stretching) functional groups.

o Mass Spectrum: The mass spectrum provides the mass-to-charge ratio of the molecular ion
and its fragmentation pattern, confirming the molecular weight.

Due to the lack of publicly available detailed spectra, a table of specific peak assignments
cannot be provided at this time.

Theoretical Properties: A Comparative Approach

In the absence of dedicated theoretical studies on 5-Amino-6-nitroquinoline, we turn to
computational and experimental data from closely related isomers to infer its properties. The
electronic characteristics of substituted quinolines are heavily influenced by the nature and
position of their substituents.

Case Study: 8-Hydroxy-5-nitroquinoline

A comprehensive study of 8-hydroxy-5-nitroquinoline provides a valuable framework for
understanding the theoretical properties of a nitro-substituted quinoline.[5][6]

The theoretical properties of 8-hydroxy-5-nitroquinoline were investigated using Density
Functional Theory (DFT) with the B3LYP functional and various basis sets (6-31G, 6-311++G,
cc-pVD2Z).[5] These calculations were used to optimize the molecular structure and predict
vibrational frequencies, NMR chemical shifts, and electronic properties.[6]

 Vibrational Analysis: The calculated vibrational frequencies showed good agreement with
experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational
modes.[5][6]

* NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was employed
to calculate the *H and 3C NMR chemical shifts, which were then compared with
experimental data.[5][6]

» Electronic Properties: Time-dependent DFT (TD-DFT) was used to predict the UV-Vis
absorption spectrum and to determine the energies of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
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The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity,
kinetic stability, and electronic transitions of a molecule. For 8-hydroxy-5-nitroquinoline, the
HOMO and LUMO energies were calculated to understand charge transfer within the molecule.
[5][6] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The relationship between molecular structure and electronic properties can be visualized as
follows:
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Relationship between molecular structure and theoretical properties.

Predicted Properties for 5-Amino-6-nitroquinoline

Based on the analysis of related compounds, we can predict the following for 5-Amino-6-
nitroquinoline:

o Charge Distribution: The amino group at position 5 will act as an electron-donating group,
increasing the electron density of the quinoline ring system, particularly at the ortho and para
positions. Conversely, the nitro group at position 6 will act as a strong electron-withdrawing
group. This push-pull electronic effect is likely to result in a significant dipole moment and
potential for non-linear optical properties.
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o Reactivity: The electron-rich regions of the molecule, influenced by the amino group, would
be susceptible to electrophilic attack, while the electron-deficient regions, influenced by the
nitro group, would be prone to nucleophilic attack. The Molecular Electrostatic Potential
(MEP) surface, if calculated, would visually represent these reactive sites.

e Spectroscopy:

o NMR: The protons on the quinoline ring will experience varied chemical shifts due to the
combined electronic effects of the amino and nitro groups. Protons closer to the amino
group are expected to be more shielded (shift to a lower ppm), while those nearer the nitro
group will be deshielded (shift to a higher ppm).

o UV-Vis: The presence of the amino and nitro groups, which act as chromophores and
auxochromes, is expected to cause a bathochromic (red) shift in the UV-Vis absorption
spectrum compared to unsubstituted quinoline, leading to absorption at longer

wavelengths.

Potential Applications

Derivatives of amino-nitroquinoline are explored for various applications, which suggests
potential avenues for 5-Amino-6-nitroquinoline:

e Pharmaceuticals: Quinoline derivatives are known for a wide range of biological activities,
including antimalarial, antibacterial, and anticancer properties.[7] The specific substitution
pattern of 5-Amino-6-nitroquinoline could modulate these activities.

o Materials Science: The push-pull electronic nature of the molecule suggests potential for use
in the development of non-linear optical materials or as a component in organic light-emitting
diodes (OLEDS).

o Precursor for Heterocyclic Synthesis: As demonstrated in recent literature, ortho-
nitroalkylaminoquinolines are valuable precursors for the synthesis of fused heterocyclic
systems like imidazoquinolines, which also have significant biological activities.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.benchchem.com/product/b123580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Amino-6-nitroquinoline presents an intriguing molecular structure with potential for diverse
applications. While direct experimental and theoretical characterization remains sparse, a
comparative analysis with related compounds provides a solid foundation for predicting its
chemical, spectroscopic, and electronic properties. Further dedicated research, including
synthesis, single-crystal X-ray diffraction, comprehensive spectroscopic analysis, and high-
level DFT calculations, is necessary to fully elucidate the properties of this compound and
unlock its potential for future applications in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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